Non-disulfide-bridged peptide 43
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WATLAKGALKLIPTIANAFSSKS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
NDBPs exhibit significant structural diversity but share common attributes such as amphipathicity, α-helical conformations, and cationic charges, which enhance their interaction with microbial membranes . Below is a comparative analysis of NDBP-43 with other well-characterized NDBPs:
Table 1: Structural and Functional Comparison of NDBPs
| Peptide Name | Source | Length (AA) | Net Charge | Key Residues | MIC Range (µM) | Hemolytic Activity (HC50, µM) | Key Activities |
|---|---|---|---|---|---|---|---|
| NDBP-43 | Unidentified Scorpion | ~20–25 | +3–+5 | Hydrophobic/Pos. | 1–15 | >25 | Antimicrobial, Immunomodulatory |
| UyCT1 | U. yaschenkoi | 19 | +5 | Ser12 | 1–15 | 10–20 | Broad-spectrum antimicrobial |
| Um3 | U. manicatus | 19 | +4 | Asn12 | 15–30 | >25 | Moderate antimicrobial |
| ToAP2 | T. obscurus | 23 | +3 | Amphipathic helix | 12.5–25 | >6.25 | Antifungal (C. albicans) |
| NDBP-5.7 | Unidentified Scorpion | 18 | +4 | Polar residues | 25–50 | >25 | Antifungal, biofilm inhibition |
| UyCT3/OcyC1 | U. yaschenkoi/O. cayaporum | 21 | +6 | Leu2, Ser3 | 1–5 | 5–10 | High-potency antimicrobial |
Key Observations:
- Charge and Potency : Positively charged residues (e.g., Lys, Arg) enhance microbial membrane targeting. UyCT3/OcyC1 (+6) and UyCT1 (+5) show lower MICs than Um3 (+4), highlighting the role of net charge .
- Sequence Variability : Single-residue substitutions (e.g., Ser12 in UyCT1 vs. Asn12 in Um3) drastically alter potency, as seen in their MIC differences .
- Hemolytic Activity : Hydrophobicity correlates with hemolysis. ToAP2S1, a ToAP2 analog with increased hydrophobicity, exhibits higher hemolysis (HC50 <6.25 µM) compared to ToAP2 (HC50 >6.25 µM) .
Mechanism of Action
NDBPs primarily disrupt microbial membranes via electrostatic interactions with anionic phospholipids, followed by pore formation or lytic activity . NDBP-43 likely shares this mechanism, as its amphipathic helix (predicted via helical wheel projections) enables membrane penetration . In contrast, DBPs (e.g., sodium channel toxins) rely on disulfide-stabilized folds to target ion channels, limiting their versatility against diverse pathogens .
Therapeutic Potential and Limitations
- Antimicrobial Efficacy : NDBP-43's MIC range (1–15 µM) aligns with UyCT1 and UyCT3/OcyC1, making it competitive against Gram-negative bacteria and fungi .
- Cytotoxicity : While NDBP-43's HC50 (>25 µM) suggests low hemolysis, peptides like UyCT3/OcyC1 (HC50 5–10 µM) require engineering to improve selectivity .
- Engineering Strategies : Natural NDBPs are templates for rational design. For example, substituting residues in Um5 (Leu2Phe, Ser3Lys) increased its net charge and potency , a strategy applicable to NDBP-43.
Preparation Methods
Fmoc SPPS Approach
The Fmoc (9-fluorenylmethyloxycarbonyl) SPPS method is the preferred technique for preparing peptides including Non-disulfide-bridged peptide 43. This method involves iterative cycles of:
- Deprotection: Removal of the Fmoc group using a base (commonly 20% piperidine in DMF).
- Coupling: Addition of the next Fmoc-protected amino acid activated by coupling reagents.
- Washing: Removal of excess reagents and byproducts.
The peptide chain grows from the C-terminus anchored to a resin, typically a Wang or Rink amide resin, depending on the desired C-terminal functionality.
Coupling Reagents and Conditions
For peptides without disulfide bridges, coupling efficiency and minimization of side reactions such as racemization are critical. Common coupling reagents include:
- DIC (Diisopropylcarbodiimide) with Oxyma or HOBt: These reagents activate the carboxyl group for amide bond formation with reduced racemization.
- HBTU/HATU: Often used but may cause more racemization with sensitive residues.
Microwave-assisted SPPS can accelerate coupling and deprotection steps but requires optimization to avoid side reactions.
Protection Strategies for Non-disulfide-bridged Peptides
Since this compound lacks disulfide bonds, cysteine protection is less relevant. However, side-chain protecting groups for other amino acids remain essential to prevent undesired reactions during synthesis.
Side-Chain Protecting Groups
- Acid-labile protecting groups such as t-butyl-based groups (tBu, Boc) are commonly used for serine, threonine, tyrosine, aspartic acid, and glutamic acid.
- Base-labile groups are avoided due to the basic conditions during Fmoc removal.
Avoidance of Disulfide Formation
In peptides lacking cysteine or with cysteines protected to prevent disulfide formation, the synthetic focus is on maintaining the peptide in a reduced, linear form. This avoids the complexity of oxidative folding required for disulfide-bridged peptides.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
After cleavage from the resin and global deprotection (usually with trifluoroacetic acid (TFA) cocktails), peptides are purified by preparative reversed-phase HPLC. This step separates the desired peptide from truncated sequences, deletion sequences, and side products.
Mass Spectrometry and Analytical HPLC
Purified peptides are characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and by analytical HPLC to assess purity.
Comparative Data on Peptide Synthesis Parameters
| Parameter | Typical Condition for Non-disulfide-bridged Peptides | Notes |
|---|---|---|
| Resin type | Wang or Rink amide resin | Determines C-terminal functionality |
| Coupling reagent | DIC/Oxyma, HBTU/HATU | DIC/Oxyma preferred for low racemization |
| Fmoc deprotection | 20% piperidine in DMF | Standard protocol |
| Side-chain protecting groups | tBu-based acid labile groups | Removed during TFA cleavage |
| Cleavage cocktail | TFA with scavengers (e.g., TIS, water, EDT) | Ensures complete deprotection |
| Purification | Preparative RP-HPLC | Critical for purity |
| Characterization | MS, analytical HPLC | Confirms identity and purity |
Research Findings on Preparation of Non-disulfide-bridged Peptides
While specific literature on this compound is limited, analogous peptides lacking disulfide bonds have been synthesized successfully using Fmoc SPPS with the above strategies. For example, studies on scorpion venom peptides without disulfide bridges demonstrate that:
- Molecular dynamics simulations are used post-synthesis to assess peptide folding and stability.
- Antimicrobial activity assays confirm biological function without disulfide bonds.
- Optimization of cleavage and purification protocols is crucial to maintain peptide integrity and activity.
Additionally, the absence of disulfide bonds simplifies synthesis by avoiding oxidative folding steps required for disulfide-bridged peptides, which often involve complex redox buffers and orthogonal cysteine protection strategies.
Summary and Recommendations
- Fmoc SPPS is the method of choice for synthesizing this compound.
- Standard side-chain protecting groups and cleavage protocols suffice due to the absence of cysteine disulfide bonds.
- Purification by preparative HPLC and characterization by MS and analytical HPLC are essential to ensure peptide quality.
- Optimization of coupling and deprotection conditions minimizes side reactions such as racemization.
- The lack of disulfide bridges eliminates the need for complex oxidative folding, simplifying synthesis and scale-up.
This comprehensive approach ensures the efficient and high-fidelity preparation of this compound for research and potential therapeutic applications.
Q & A
Basic Research Question: What experimental methodologies are recommended for structural characterization of NDBP-43?
Methodological Answer:
NDBP-43's structural analysis requires a combination of techniques due to its lack of disulfide bridges. Use nuclear magnetic resonance (NMR) for atomic-level resolution of tertiary structures and circular dichroism (CD) to assess secondary structure stability under varying pH/temperature conditions. For mass analysis, LC-MS/MS () is critical to confirm molecular weight and post-translational modifications. Computational tools like molecular dynamics (MD) simulations can model conformational flexibility, addressing challenges highlighted in scorpion venom NDBP classification studies .
Basic Research Question: How can researchers design functional assays to evaluate NDBP-43's bioactivity?
Methodological Answer:
Prioritize cell-based assays (e.g., cytotoxicity or membrane permeability tests) using human erythrocytes or hepatocyte lines (). Include positive controls (e.g., known antimicrobial peptides) and negative controls (e.g., scrambled peptide sequences) to validate specificity. For quantitative dose-response analysis, employ isothermal titration calorimetry (ITDR) to measure binding affinities (). Ensure assays align with FINER criteria (Feasible, Novel, Ethical, Relevant) to maintain translational relevance .
Advanced Research Question: What strategies are effective in elucidating NDBP-43's pharmacological mechanisms of action?
Methodological Answer:
Combine chemical proteomics (e.g., CETSA for target engagement analysis) with RNA-seq to identify pathway-level effects (). Use knockout cell lines to validate target specificity and surface plasmon resonance (SPR) for kinetic binding studies. Address conflicting data by applying the PICO framework (Population: target cells; Intervention: NDBP-43; Comparison: inactive analogs; Outcome: mechanistic pathways) to refine hypotheses .
Advanced Research Question: How can structural heterogeneity in NDBP-43 batches be addressed during experimental design?
Methodological Answer:
Batch variability arises from synthesis or purification inconsistencies. Implement high-resolution chromatography (e.g., HPLC with ion-exchange columns) for purity assessment. Use multi-angle light scattering (MALS) to monitor aggregation states. For functional consistency, correlate structural data (NMR/CD) with bioactivity results across batches, as recommended in scorpion venom NDBP studies . Statistical tools like principal component analysis (PCA) can identify batch-to-batch variations impacting outcomes .
Advanced Research Question: What advanced techniques are suitable for studying NDBP-43's interactions with membrane targets?
Methodological Answer:
Employ solid-state NMR or cryo-EM to visualize peptide-lipid interactions at membrane interfaces. Fluorescence anisotropy can quantify binding to lipid bilayers, while patch-clamp electrophysiology assesses ion channel modulation. For dynamic studies, use stopped-flow spectroscopy to capture rapid conformational changes. Cross-validate findings with in silico docking simulations to resolve conflicting interaction models .
Basic Research Question: What criteria should guide the selection of bioactivity endpoints for NDBP-43 studies?
Methodological Answer:
Define endpoints based on pharmacological classification (e.g., antimicrobial, anticancer) and peptide length, as structural-activity relationships vary widely among NDBPs (). Use minimum inhibitory concentration (MIC) assays for antimicrobial studies or apoptosis markers (e.g., caspase-3 activation) for anticancer research. Ensure endpoints are measurable within the study’s scope to avoid overgeneralization .
Advanced Research Question: How should researchers design translational studies bridging in vitro and in vivo models for NDBP-43?
Methodological Answer:
Adopt a tiered approach:
In vitro: Use 3D organoids or co-culture systems to mimic tissue complexity.
Ex vivo: Test toxicity in human-derived erythrocytes or primary cells ().
In vivo: Select animal models (e.g., zebrafish for permeability studies; rodents for pharmacokinetics) with species-specific receptor compatibility. Apply allometric scaling to extrapolate dosing and address interspecies variability, referencing regulatory guidance on complex generics ().
Advanced Research Question: What methods resolve contradictions in reported synergistic effects of NDBP-43 with other therapeutics?
Methodological Answer:
Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. Validate with isobolograms and time-kill assays for antimicrobial studies. Control for confounding variables (e.g., solvent effects, incubation time) using factorial experimental designs. Cross-reference results with independent datasets (e.g., public repositories like DBAASP) to assess reproducibility .
Advanced Research Question: How should researchers address discrepancies in NDBP-43's stability data across experimental conditions?
Methodological Answer:
Analyze stability under physiologically relevant conditions (e.g., serum proteases, pH gradients) using mass spectrometry and fluorescence-based degradation assays . Apply Arrhenius kinetics to predict shelf-life and identify degradation hotspots via hydrogen-deuterium exchange (HDX) . Use Bayesian statistical models to reconcile conflicting data, ensuring hypotheses are refined iteratively ( ).
Advanced Research Question: What frameworks guide standardization of NDBP-43 research across laboratories?
Methodological Answer:
Develop consensus protocols through collaborative networks (academia/industry/regulators), as seen in peptide therapeutic guidelines (). Adopt minimum information standards (e.g., MIAPE for proteomics) for data reporting. Use reference materials (e.g., synthetic NDBP-43 with certified purity) to calibrate assays. Regularly audit methodologies using tools like SWATH-MS for batch consistency ().
Key Methodological Themes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
